molecular formula C30H12N4O8 B5535079 2,7-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone

2,7-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone

Cat. No.: B5535079
M. Wt: 556.4 g/mol
InChI Key: LKBBDFIFXOPYRJ-UHFFFAOYSA-N
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Description

2,7-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone is a useful research compound. Its molecular formula is C30H12N4O8 and its molecular weight is 556.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 556.06551335 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If this compound is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Properties

IUPAC Name

6,13-bis(1,3-dioxoisoindol-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H12N4O8/c35-23-13-5-1-2-6-14(13)24(36)31(23)33-27(39)17-9-11-19-22-20(12-10-18(21(17)22)28(33)40)30(42)34(29(19)41)32-25(37)15-7-3-4-8-16(15)26(32)38/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBBDFIFXOPYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C5C(=CC=C6C5=C(C=C4)C(=O)N(C6=O)N7C(=O)C8=CC=CC=C8C7=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H12N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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